molecular formula C43H57N2O4PSi B1425203 O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine CAS No. 1264520-63-9

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Cat. No.: B1425203
CAS No.: 1264520-63-9
M. Wt: 725 g/mol
InChI Key: XHYZJEQNKWDJPN-WLGXKCQKSA-N
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Preparation Methods

The synthesis of O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine involves multiple steps and specific reaction conditions. One typical procedure includes the following steps :

    Starting Materials: N-butylidene-P,P-diphenylphosphinic amide, this compound, and molecular sieves (MS5Å).

    Reaction Conditions: The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation. Anhydrous diethyl ether (Et2O) is used as the solvent.

    Procedure: The starting materials are added to a dried round-bottom flask, followed by the addition of anhydrous Et2O.

Chemical Reactions Analysis

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is primarily used in scientific research for its role as a chiral phosphine catalyst. Its applications include:

Comparison with Similar Compounds

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine can be compared with other chiral phosphine catalysts, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its high efficiency in catalyzing asymmetric reactions .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYZJEQNKWDJPN-WLGXKCQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N2O4PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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